3-[3-(Trifluoromethyl)phenoxy]azetidine
Overview
Description
3-[3-(Trifluoromethyl)phenoxy]azetidine: is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine typically involves the reaction of 3-(trifluoromethyl)phenol with azetidine. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it is susceptible to ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted azetidines depending on the nucleophile used.
Oxidation Products: Phenolic derivatives or quinones.
Reduction Products: Reduced phenoxy derivatives or amines.
Scientific Research Applications
Chemistry: 3-[3-(Trifluoromethyl)phenoxy]azetidine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique properties can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]azetidine in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenoxyethanol
- 3-(Trifluoromethyl)phenoxypropane
- 3-(Trifluoromethyl)phenoxybutane
Comparison: Compared to these similar compounds, 3-[3-(Trifluoromethyl)phenoxy]azetidine possesses a unique azetidine ring, which imparts additional reactivity and potential for diverse chemical transformations. The presence of the azetidine ring also influences the compound’s physical and chemical properties, making it distinct in terms of its applications and reactivity.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWWNMHZFPXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456620 | |
Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-23-5 | |
Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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